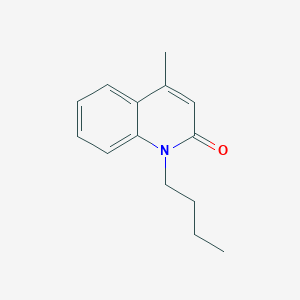

1-Butyl-4-methylquinolin-2(1h)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109799. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-3-4-9-15-13-8-6-5-7-12(13)11(2)10-14(15)16/h5-8,10H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQRFECVDXBVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296535 | |

| Record name | 1-butyl-4-methylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32511-84-5 | |

| Record name | 32511-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-butyl-4-methylquinolin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Butyl-4-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-4-methylquinolin-2(1H)-one is a quinolinone derivative with the chemical formula C₁₄H₁₇NO. While comprehensive experimental data for this specific compound remains limited in publicly accessible literature, this guide synthesizes available information on its chemical and physical properties, offers insights into its synthesis based on established methodologies for related compounds, and discusses the broader biological context of the quinolinone scaffold. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and drug development.

Chemical and Physical Properties

Precise experimental values for several physical properties of this compound are not consistently reported across public databases. The available data is summarized below, noting discrepancies where they exist.

| Property | Value | Source/Notes |

| CAS Number | 32511-84-5 | |

| Molecular Formula | C₁₄H₁₇NO | |

| Molecular Weight | 215.30 g/mol | |

| Physical State | Colorless liquid or solid (powder) | Inconsistent reporting across suppliers. A melting point has not been definitively established. |

| Boiling Point | 310.7 °C at 760 mmHg | Predicted value. |

| Flash Point | 132.6 °C | Predicted value. |

| Solubility | No data available |

Synthesis and Experimental Protocols

One common approach is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-keto ester, followed by thermal cyclization. For the synthesis of this compound, a plausible synthetic route would involve the reaction of N-butylaniline with ethyl acetoacetate.

Proposed Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the synthesis of 4-methylquinolin-2(1H)-one derivatives. Optimization would be required to achieve a satisfactory yield of the target compound.

Reaction:

Figure 1. Proposed reaction scheme for the synthesis of this compound.

Materials:

-

N-Butylaniline

-

Ethyl acetoacetate

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a reaction vessel equipped with a condenser and a Dean-Stark trap, add equimolar amounts of N-butylaniline and ethyl acetoacetate in a high-boiling point solvent.

-

Heat the mixture to reflux under an inert atmosphere. The progress of the initial condensation can be monitored by the collection of water in the Dean-Stark trap.

-

After the initial condensation is complete, continue to heat the reaction mixture at a higher temperature (typically >200 °C) to effect the cyclization.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product. Purification may involve crystallization from a suitable solvent or column chromatography.

Spectral Data

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. For definitive structural confirmation and characterization, the acquisition of this data would be a critical step for any research involving this compound.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound.

However, the quinolinone scaffold is a well-established pharmacophore present in a wide range of biologically active compounds.[1] Derivatives of quinolin-2(1H)-one have been investigated for various therapeutic applications, including:

-

Anticancer activity: Some quinolinone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

-

Antibacterial and Antifungal activity: The quinolone core is famously associated with a class of antibiotics, and other quinolinone derivatives have shown activity against various microbial pathogens.[2]

-

Anti-inflammatory activity: Certain quinolinone compounds have demonstrated anti-inflammatory properties.

-

Kinase inhibition: More complex quinolinone-containing structures have been developed as potent and selective inhibitors of protein kinases, such as mTOR, which are crucial regulators of cell growth and proliferation.[3]

Given the diverse biological activities of the broader quinolinone class, this compound could potentially serve as a scaffold or starting material for the development of novel therapeutic agents. However, without experimental data, any potential biological activity remains speculative.

Due to the lack of specific information on the biological activity and signaling pathways of this compound, the creation of a relevant Graphviz diagram is not possible at this time.

Conclusion

This compound is a chemical entity for which basic identifying information is available, but a comprehensive profile of its chemical and physical properties, a detailed synthesis protocol, and any biological activity data are conspicuously absent from the public scientific record. The information provided in this guide is based on predictions and analogies to related compounds and should be used as a starting point for further experimental investigation. Researchers and drug development professionals are encouraged to undertake the necessary experimental work to fully characterize this compound, which may hold potential as a building block in the design of new biologically active molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Butyl-4-methylquinolin-2(1H)-one

CAS Number: 32511-84-5

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

1-Butyl-4-methylquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic system. The core structure consists of a benzene ring fused to a pyridinone ring, functionalized with a butyl group at the nitrogen atom (position 1) and a methyl group at position 4.

| Property | Value |

| CAS Number | 32511-84-5 |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.30 g/mol |

| IUPAC Name | This compound |

| Appearance | Colorless liquid |

**2. Synthesis and Manufacturing

The synthesis of this compound can be approached through established methods for quinolinone synthesis, such as the Conrad-Limpach or Knorr cyclizations, adapted for the specific substituents. A plausible synthetic route involves the condensation of an N-butylaniline with a β-ketoester, followed by cyclization.

Alternatively, modern synthetic methodologies may offer more efficient routes. One such approach involves the thermal cyclization of an appropriate acetoacetanilide precursor. Another promising method utilizes organocatalysis, for instance, employing ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) to catalyze the intramolecular condensation of acetoacetanilides formed from anilines and ethyl acetoacetate.

Experimental Protocol: Conceptual Synthesis via Conrad-Limpach Reaction

This protocol describes a conceptual pathway for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(butylamino)crotonate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-butylaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure. The resulting crude product, ethyl 3-(butylamino)crotonate, can be purified by vacuum distillation or column chromatography.

Step 2: Cyclization to this compound

-

In a suitable high-boiling point solvent, such as diphenyl ether, heat the purified ethyl 3-(butylamino)crotonate from Step 1.

-

Maintain a high temperature (typically >200 °C) to facilitate the intramolecular cyclization.

-

Monitor the reaction progress by TLC.

-

Once the cyclization is complete, cool the reaction mixture.

-

The product can be isolated by precipitation upon addition of a non-polar solvent like hexane, followed by filtration.

-

Further purification can be achieved by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic pathway for this compound.

Spectral Data (Predicted)

| Technique | Expected Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinolinone core, a singlet for the methyl group at C4, and signals for the butyl group protons (triplet for the terminal methyl, multiplets for the methylene groups). |

| ¹³C NMR | Resonances for the carbonyl carbon (C2), aromatic carbons, the methyl carbon at C4, and the carbons of the N-butyl group. |

| IR | A strong absorption band for the C=O stretching vibration of the amide group, C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 215.30 g/mol . |

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively reported in the scientific literature. However, the quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of quinolin-2(1H)-one are known to exhibit a wide range of pharmacological activities, including:

-

Antimicrobial Activity: Many quinolone and fluoroquinolone antibiotics, which are structurally related to quinolinones, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

-

Anticancer Activity: Certain quinolinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of kinases or interaction with DNA.

-

Antiviral Activity: Some quinoline derivatives have been investigated for their potential as antiviral agents.

-

Anti-inflammatory Activity: A number of quinoline and quinolinone compounds have shown anti-inflammatory properties.

Given the structural features of this compound, it is plausible that it may exhibit some of these biological activities. Further research is required to elucidate its specific pharmacological profile and any potential involvement in cellular signaling pathways.

Caption: Potential biological activities of the quinolinone scaffold.

Conclusion

This compound is a quinolinone derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its synthesis can be achieved through established chemical routes. The broader class of quinolinones exhibits significant biological activities, suggesting that this compound may also possess interesting pharmacological properties that warrant future study. This technical guide provides a foundational understanding of this compound for researchers and scientists interested in exploring its potential applications.

1-Butyl-4-methylquinolin-2(1h)-one molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, nomenclature, and key chemical data for 1-Butyl-4-methylquinolin-2(1H)-one. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and synthesis of quinolinone derivatives. This document outlines the fundamental physicochemical properties, provides a representative synthetic protocol, and includes a visualization of the synthetic pathway. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and representative experimental procedures from closely related analogs to offer a thorough and practical resource.

Molecular Structure and IUPAC Nomenclature

This compound is a derivative of the quinolinone heterocyclic system. Its molecular structure consists of a fused bicyclic system where a benzene ring is joined to a pyridinone ring. The defining features of this specific molecule are a butyl group attached to the nitrogen atom at position 1 and a methyl group at position 4 of the quinolinone core.

IUPAC Name: 1-butyl-4-methylquinolin-2-one

The structure is systematically named based on the quinolin-2-one core, with the substituents (butyl and methyl) indicated by their respective locants. The "(1H)" designation, while sometimes omitted, clarifies that the hydrogen is located on the nitrogen at position 1 in the parent quinolinone structure before substitution.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively documented in publicly available literature. The following tables summarize key identifiers and predicted physicochemical properties to provide an estimated profile of the compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-butyl-4-methylquinolin-2-one |

| CAS Number | 32511-84-5 |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.30 g/mol |

| Canonical SMILES | CCCCN1C(=O)C=C(C)C2=CC=CC=C12 |

| InChI Key | BDQRFECVDXBVMM-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | 310.7 °C at 760 mmHg |

| Flash Point | 132.6 °C |

| Density | 1.046 g/cm³ |

| LogP (Octanol-Water Partition Coefficient) | 3.11 |

| Refractive Index | 1.544 |

Note: The data in Table 2 are computationally predicted and should be used as an estimation pending experimental verification.

Representative Experimental Protocol: Synthesis

Step 1: Synthesis of N-butylacetoacetamide

-

Reagents and Equipment:

-

n-Butylaniline

-

Ethyl acetoacetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

-

Procedure:

-

In a round-bottom flask, combine one molar equivalent of n-butylaniline with one molar equivalent of ethyl acetoacetate.

-

Heat the mixture under reflux for approximately 1-2 hours. The reaction progress can be monitored by observing the distillation of ethanol, a byproduct of the condensation.

-

After the reaction is complete (indicated by the cessation of ethanol distillation), allow the mixture to cool to room temperature.

-

The resulting crude N-butylacetoacetamide can be used in the next step without further purification, or it can be purified by vacuum distillation if a higher purity intermediate is desired.

-

Step 2: Cyclization to this compound

-

Reagents and Equipment:

-

N-butylacetoacetamide (from Step 1)

-

Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

-

High-temperature reaction vessel (e.g., a flask suitable for high-temperature oil bath heating)

-

Ice bath

-

Beaker

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

-

-

Procedure:

-

Add the crude N-butylacetoacetamide to a reaction vessel containing a cyclizing agent, such as concentrated sulfuric acid or polyphosphoric acid. A common ratio is approximately 10 parts (by weight) of the acid to 1 part of the anilide.

-

Heat the mixture with stirring to a temperature of approximately 100-120 °C for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a base, such as a concentrated sodium hydroxide solution, until the mixture is basic.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture, to yield the final product.

-

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow for the representative synthesis of this compound as described in the experimental protocol section.

Caption: Representative Conrad-Limpach synthesis workflow for this compound.

Biological Activity Context

While specific biological activities for this compound are not well-documented, the quinolin-2-one scaffold is a privileged structure in medicinal chemistry. Various derivatives have demonstrated a wide range of pharmacological effects, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The biological profile of any given quinolinone derivative is highly dependent on the nature and position of its substituents. The N-alkylation and substitution at the 4-position, as seen in the title compound, are common modifications explored in structure-activity relationship (SAR) studies to modulate potency, selectivity, and pharmacokinetic properties. Researchers investigating this molecule could explore its potential in these therapeutic areas, using the broader knowledge of the quinolinone class as a starting point for biological screening.

Conclusion

This compound is a distinct chemical entity within the broad and pharmacologically significant class of quinolinones. This guide has provided its definitive structure and nomenclature, along with the best available physicochemical data. In the absence of a specific published synthesis, a robust, representative experimental protocol based on established chemical principles has been detailed, accompanied by a clear workflow diagram. This technical guide serves as a foundational resource for scientists, enabling further research into the synthesis, characterization, and potential biological applications of this compound. Further experimental work is necessary to validate the predicted properties and to explore the potential therapeutic value of this compound.

Biological Activity of 1-Butyl-4-methylquinolin-2(1H)-one: An Overview

Initial searches for specific biological activity data, including quantitative metrics and detailed experimental protocols for 1-Butyl-4-methylquinolin-2(1H)-one, have not yielded direct results for this specific compound. The available scientific literature primarily focuses on the broader class of quinolinone and quinolone derivatives, investigating their wide-ranging pharmacological properties.

The quinolinone scaffold is a well-established pharmacophore known for a variety of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. Research has extensively explored modifications of the quinolinone core to develop novel therapeutic agents. However, specific studies detailing the biological profile of this compound are not readily found in the public domain.

General Biological Activities of the Quinolinone Class:

Quinolinone derivatives have been the subject of numerous studies, revealing a diverse array of biological functions:

-

Antimicrobial Activity: The quinolone class, in particular, is famous for its antibacterial properties, with fluoroquinolones being a prominent example of clinically used antibiotics. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. While less common, some quinolin-2(1H)-one derivatives have also demonstrated antimicrobial and antifungal activities.

-

Anticancer Activity: Various quinolinone analogs have been investigated for their potential as anticancer agents. Their mechanisms can be diverse, including the inhibition of kinases, interaction with DNA, and induction of apoptosis.

-

Anti-inflammatory and Other Activities: Certain quinolinone derivatives have shown anti-inflammatory properties. The structural versatility of the quinolinone core allows for its interaction with a wide range of biological targets.

Synthesis of Related Compounds:

While biological data for the target compound is scarce, methods for the synthesis of structurally related compounds are documented. For instance, the synthesis of 1-Butyl-4-hydroxy-3-methylquinoline-2(1H)-one has been described, although its biological activity was not reported in the available literature. The synthesis of other N-alkylated and substituted quinolinones is also well-established, typically involving cyclization reactions of aniline derivatives.

Future Directions:

The absence of specific biological data for this compound highlights a potential area for future research. Given the established pharmacological importance of the quinolinone scaffold, it is plausible that this specific compound could exhibit interesting biological properties. Future studies could involve:

-

Synthesis and Characterization: Chemical synthesis of this compound followed by structural confirmation.

-

Biological Screening: Evaluation of the compound's activity in a broad range of biological assays, including antimicrobial, anticancer, and anti-inflammatory screens.

-

Mechanism of Action Studies: If significant activity is identified, further experiments to elucidate the underlying molecular mechanisms would be warranted.

Without specific experimental data, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this compound at this time. Further empirical investigation is required to characterize the biological profile of this particular chemical entity.

An In-depth Technical Guide on 1-Butyl-4-methylquinolin-2(1H)-one Derivatives and Analogs as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 1-butyl-4-methylquinolin-2(1H)-one and its analogs as potential anticancer agents. While specific data on the title compound is limited, this guide consolidates available information on structurally related quinolinone derivatives, offering insights into their structure-activity relationships (SAR), experimental protocols for their synthesis and cytotoxic evaluation, and the signaling pathways they modulate. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel quinolinone-based therapeutics.

Introduction

Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1] Among these, the quinolin-2(1H)-one core has garnered considerable attention due to its presence in various natural products and synthetic molecules with potent biological activities. The derivatization of the quinolin-2(1H)-one scaffold, particularly at the N-1 and C-4 positions, has been a key strategy in the development of novel therapeutic agents. This guide focuses on the this compound framework and its analogs, exploring their potential as anticancer agents.

Synthesis of this compound and Analogs

General Synthetic Approach

The synthesis of 1-alkyl-4-methylquinolin-2(1H)-ones can be conceptualized as a multi-step process involving the initial formation of a β-anilinoacrylate intermediate followed by thermal or acid-catalyzed cyclization.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 1-butyl-4-hydroxy-3-methylquinoline-2(1H)-one.

Materials:

-

N-butylaniline

-

Diethyl methylmalonate

-

High-boiling point solvent (e.g., Dowtherm A)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and heating apparatus (e.g., Wood's metal bath or heating mantle)

Procedure:

-

Condensation: A mixture of N-butylaniline (0.1 mol) and diethyl methylmalonate (0.1 mol) is gradually heated in a high-boiling point solvent. The reaction progress is monitored by collecting the ethanol byproduct via distillation. The reaction is typically continued for several hours at a temperature range of 140-280°C.

-

Cyclization: The reaction mixture containing the intermediate is heated to a higher temperature (around 250-280°C) to induce thermal cyclization.

-

Work-up and Purification: The hot reaction mixture is carefully poured onto a metal plate to solidify. The crude product is then treated with a solution of sodium hydroxide to dissolve the acidic 4-hydroxyquinolinone. The aqueous layer is washed with toluene to remove any unreacted N-butylaniline. The aqueous layer is then acidified with hydrochloric acid to precipitate the 1-butyl-4-hydroxy-3-methylquinolin-2(1H)-one product. The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Modification to 4-methyl derivative: The resulting 4-hydroxy group can be converted to a 4-methyl group through a subsequent two-step process involving conversion to a 4-chloro derivative followed by a coupling reaction with a methylating agent (e.g., methylmagnesium bromide or using a palladium-catalyzed cross-coupling reaction).

Biological Activity and Cytotoxicity

Quinolin-2(1H)-one derivatives have demonstrated a wide range of biological activities, with a significant focus on their anticancer potential. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Quantitative Data on Quinolinone Analogs

While specific IC50 values for this compound are not available in the public domain, the following table summarizes the cytotoxic activities of structurally related quinolin-2(1H)-one and quinolin-4(1H)-one derivatives against various cancer cell lines. This data provides valuable insights into the structure-activity relationships of this class of compounds.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 3c | (E)-N'-((4-hydroxy-7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 0.037 | [2] |

| 3d | (E)-N'-((4-hydroxy-6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzenesulfonohydrazide | MCF-7 | 0.037 | [2] |

| 5a | (E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-one | MCF-7 | 0.034 | [2] |

| 5a (antiproliferative) | 2,8-bis(trifluoromethyl)-4-phenylquinoline | HL-60 | 19.88 | |

| 5g (antiproliferative) | 2,8-bis(trifluoromethyl)-4-(4-methoxyphenyl)quinoline | HL-60 | 25.86 | |

| 3b (antiproliferative) | 3-(1H-benzo[d]imidazol-2-yl)-1-methylquinolin-2(1H)-one | PC-3 | 28 | [3] |

| Compound 1 | Oleoyl-quercetin hybrid | HCT116 | 22.4 | [4] |

| Compound 2 | Oleoyl-quercetin hybrid (regioisomer) | HCT116 | 0.34 | [4] |

| 5a (antiproliferative) | 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HCT-116 | 1.89 | [5] |

| 7e | 7-chloro-3-(N-(2-hydroxyethyl)acetamido)-1-ethyl-4(1H)-quinolone | HepG2 | < 1.0 | [6] |

Note: The presented data is for a diverse set of quinolinone derivatives and is intended to illustrate the range of cytotoxic potencies observed within this compound class.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of many quinolinone derivatives are attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Signaling Pathways

Quinolinone derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, modulation of Bcl-2 family proteins, and ultimately, the cleavage of cellular substrates, leading to cell death. Furthermore, these compounds can arrest the cell cycle at various phases, most commonly at G2/M or G0/G1, by affecting the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

Caption: Generalized apoptosis signaling pathway induced by quinolinone derivatives.

Experimental Protocols for Mechanistic Studies

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Western blotting is used to detect and quantify the expression levels of key apoptosis-related proteins.[7]

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.[8]

Structure-Activity Relationship (SAR) Insights

Based on the available data for quinolinone derivatives, several structural features have been identified as important for their anticancer activity:

-

N-1 Substitution: The nature of the substituent at the N-1 position significantly influences activity. A cyclopropyl group has been shown to increase activity compared to an ethyl group in some quinolin-4-ones.[9] The presence of substituted phenyl or thiazole rings at this position can also be beneficial.[9]

-

C-4 Substitution: The substituent at the C-4 position is crucial. The presence of a carbonyl group is often essential for potency.[9]

-

C-2 Substitution: Alkyl groups at the C-2 position have been found to be more advantageous for antineoplastic activity than aryl groups in certain quinolin-4-one series.[9]

-

Benzene Ring Substitution: Substitution on the benzene ring of the quinolinone core can modulate activity. For instance, a fluorine atom at the C-6 position and a methoxy group at the C-8 position have been shown to improve antitumor properties in some quinolin-4-one analogs.

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. While further research is needed to fully elucidate the biological profile of the specific title compound, the broader family of quinolin-2(1H)-one derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The synthetic accessibility and the potential for diverse functionalization of the quinolinone scaffold offer a versatile platform for the design and optimization of potent and selective anticancer drugs. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

1-Butyl-4-methylquinolin-2(1H)-one: A Technical Overview of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family. The quinolinone scaffold is a prominent feature in a wide array of biologically active molecules, both of natural and synthetic origin.[1][2] Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis, based on established chemical principles. While this specific molecule is a known chemical entity, detailed biological activity data and its engagement in specific signaling pathways are not extensively documented in publicly accessible literature.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the development of synthetic methodologies for the broader quinolinone class of compounds in the late 19th century. The foundational work on quinolinone synthesis was laid by chemists Max Conrad, Leonhard Limpach, and Ludwig Knorr. Their pioneering work on the condensation reactions of anilines with β-ketoesters established the fundamental routes to this important class of heterocycles.

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis is a direct application of these classical methods. The logical synthetic precursor, N-butylaniline, became a readily available reagent, and its reaction with ethyl acetoacetate via established protocols like the Conrad-Limpach or Knorr synthesis would directly yield this compound. Therefore, its existence as a chemical entity is a result of the systematic exploration of these powerful synthetic reactions rather than a targeted discovery effort for a specific biological purpose.

Synthetic Methodologies

The primary route for the synthesis of this compound involves the reaction of N-butylaniline with a β-ketoester, typically ethyl acetoacetate. This can proceed via two closely related named reactions: the Conrad-Limpach synthesis and the Knorr quinoline synthesis. The key difference often lies in the initial reaction conditions, which dictate the regioselectivity of the cyclization.

A plausible and widely accepted method for the preparation of this compound is a variation of the Conrad-Limpach synthesis. This involves the initial formation of an enamine intermediate from N-butylaniline and ethyl acetoacetate, followed by thermal cyclization.

Experimental Protocol: Synthesis of a Structurally Related Analog

While a specific detailed protocol for this compound is not available in the cited literature, the synthesis of the closely related compound, 1-Butyl-4-hydroxy-3-methylquinoline-2(1H)-one , provides a representative experimental procedure.[3] This method, a modification of the procedure published by Stadlbauer & Kappe in 1985, can be adapted for the synthesis of the title compound by using the appropriate starting materials.

Reaction: Condensation of N-butylaniline with diethyl methylmalonate.

Reagents and Equipment:

-

N-butylaniline

-

Diethyl methylmalonate

-

Wood's metal bath

-

Erlenmeyer flask

-

0.5 M Sodium Hydroxide (NaOH)

-

Toluene

-

Powdered activated carbon

-

5% Hydrochloric acid (HCl)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

A mixture of N-butylaniline (0.1 mol) and diethyl methylmalonate (0.1 mol) is gradually heated in a Wood's metal bath to a temperature range of 413–553 K over 6 hours.[3]

-

The progress of the reaction is monitored by collecting the condensed ethanol. The reaction is stopped when approximately 93% of the theoretical amount of ethanol has been collected.[3]

-

The hot reaction mixture is poured onto a metal plate to solidify.

-

The crude product is transferred to a 500 cm³ Erlenmeyer flask.

-

300 cm³ of 0.5 M NaOH and 50 cm³ of toluene are added, and the mixture is stirred for 1 hour.[3]

-

The suspension is extracted twice with 40 cm³ portions of toluene.[3]

-

The combined organic portions are treated with powdered activated carbon for 30 minutes at room temperature.[3]

-

The activated carbon is removed by filtration.

-

Approximately 300–400 cm³ of 5% HCl is gradually added to the filtrate to precipitate the crude product.[3]

-

The precipitated product is collected by suction filtration and washed with water until the pH is neutral.[3]

-

The final product can be further purified by recrystallization.

To synthesize this compound, diethyl methylmalonate would be replaced with ethyl acetoacetate. The general principle of the reaction remains the same: formation of an intermediate by condensation followed by high-temperature cyclization.

Data Presentation

As of the latest literature review, no specific quantitative biological data (e.g., IC₅₀, Kᵢ, EC₅₀) for this compound has been publicly reported. The biological activities of the broader quinolinone class are well-documented, but specific assays and results for this particular derivative are not available.

Signaling Pathways and Experimental Workflows

Due to the lack of specific biological studies on this compound, there are no established signaling pathways or detailed experimental workflows to visualize. The general mechanisms of action for bioactive quinolinones are diverse and depend on their specific substitution patterns. For example, some quinolone antibiotics are known to inhibit DNA gyrase and topoisomerase IV, crucial enzymes in bacterial DNA replication.[4] Other quinolinone derivatives have been shown to exhibit anticancer activity through various mechanisms.[1]

To illustrate the general synthetic approach, a conceptual workflow for the Conrad-Limpach synthesis of this compound is provided below.

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This compound is a member of the historically significant quinolinone class of compounds. Its discovery is a logical consequence of the application of well-established synthetic routes, such as the Conrad-Limpach synthesis, to readily available starting materials. While the synthetic chemistry of this molecule is well-understood, its biological properties remain largely unexplored in the public domain. The rich history of pharmacological activity within the quinolinone family suggests that this compound could be a candidate for future biological screening and drug discovery efforts. Further research is required to elucidate any potential therapeutic applications and to understand its mechanism of action at a molecular level.

References

Spectral Analysis of 1-Butyl-4-methylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Butyl-4-methylquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this document presents predicted spectral characteristics based on data from analogous structures, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-5 |

| ~7.5-7.7 | m | 2H | H-7, H-8 |

| ~7.2-7.4 | t | 1H | H-6 |

| ~6.3 | s | 1H | H-3 |

| ~4.2 | t | 2H | N-CH₂-(CH₂)₂-CH₃ |

| ~2.5 | s | 3H | 4-CH₃ |

| ~1.7-1.9 | m | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| ~1.4-1.6 | m | 2H | N-(CH₂)₂-CH₂-CH₃ |

| ~0.9-1.0 | t | 3H | N-(CH₂)₃-CH₃ |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d = doublet, t = triplet, m = multiplet, s = singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-2 (C=O) |

| ~145 | C-4 |

| ~140 | C-8a |

| ~130 | C-7 |

| ~128 | C-5 |

| ~125 | C-4a |

| ~122 | C-6 |

| ~115 | C-8 |

| ~114 | C-3 |

| ~50 | N-CH₂-(CH₂)₂-CH₃ |

| ~31 | N-CH₂-CH₂-CH₂-CH₃ |

| ~20 | N-(CH₂)₂-CH₂-CH₃ |

| ~19 | 4-CH₃ |

| ~14 | N-(CH₂)₃-CH₃ |

Predicted in CDCl₃.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2960 | Strong | C-H stretch (aliphatic) |

| ~1650-1670 | Strong | C=O stretch (amide) |

| ~1590-1610 | Medium-Strong | C=C stretch (aromatic) |

| ~1450-1490 | Medium | C-H bend (aliphatic) |

| ~750-770 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 215 | [M]⁺ (Molecular Ion) |

| 200 | [M - CH₃]⁺ |

| 172 | [M - C₃H₇]⁺ |

| 159 | [M - C₄H₈]⁺ (McLafferty rearrangement) |

| 144 | [159 - CH₃]⁺ |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for solid organic compounds like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on sample concentration and instrument sensitivity.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Thin Film Method (from solution):

-

Dissolve a few milligrams of the solid sample in a small amount of a volatile solvent (e.g., dichloromethane or acetone).

-

Place a drop of the resulting solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Acquire the spectrum using an FTIR spectrometer.[1]

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.[2]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Introduce a small amount of the volatile sample (typically in a solvent or on a direct insertion probe) into the ion source of the mass spectrometer.[3]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4][5]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel compound such as this compound.

Caption: A workflow for the synthesis, purification, and structural elucidation of this compound using spectroscopic methods.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Butyl-4-methylquinolin-2(1h)-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated physicochemical properties and stability of 1-Butyl-4-methylquinolin-2(1h)-one based on the chemistry of structurally related quinolinone compounds. As of the date of this publication, specific experimental data for the solubility and stability of this compound is not publicly available. The experimental protocols described herein are generalized methods applicable to the characterization of this and similar molecules.

Introduction

This compound is a derivative of the quinolinone heterocyclic system. Quinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The physicochemical properties of these molecules, such as solubility and stability, are critical parameters that influence their developability as therapeutic agents. These properties affect absorption, distribution, metabolism, and excretion (ADME), as well as shelf-life and formulation development. This guide outlines the expected solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.

Physicochemical Properties

The fundamental physicochemical properties of this compound are presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| CAS Number | 32511-84-5 | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Calculated LogP | Not available | |

| pKa | Not available |

Solubility Profile

The solubility of a compound is a key determinant of its oral bioavailability and suitability for various formulations. The solubility of this compound is expected to be influenced by the solvent system and pH.

Aqueous Solubility

Based on the general characteristics of quinolinone derivatives, this compound is anticipated to have low aqueous solubility. The presence of the butyl group and the aromatic quinolinone core contributes to its lipophilicity.

Solubility in Organic Solvents

The compound is expected to exhibit higher solubility in organic solvents compared to aqueous solutions. Table 2 provides a qualitative prediction of solubility in common organic solvents.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Low | Predominantly non-polar structure. |

| Methanol, Ethanol | Soluble | Capable of hydrogen bonding. |

| Acetone, Acetonitrile | Soluble | Polar aprotic solvents. |

| Dichloromethane | Soluble | Non-polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Highly polar aprotic solvent. |

| Hexane | Sparingly Soluble | Highly non-polar solvent. |

Experimental Protocol for Thermodynamic Solubility Determination

A standard shake-flask method can be employed to determine the thermodynamic solubility of this compound in various solvents.[2]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a thermostatic shaker at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[2]

-

Separation: The suspension is centrifuged or filtered (using a syringe filter, e.g., 0.45 µm) to separate the undissolved solid from the saturated solution.[2][3]

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A calibration curve is constructed using standards of known concentrations to quantify the solubility.[2]

References

Potential Therapeutic Targets of 1-Butyl-4-methylquinolin-2(1h)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the biological activity and specific therapeutic targets of 1-Butyl-4-methylquinolin-2(1h)-one are limited in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on the well-established biological activities of the broader quinolin-2-one scaffold and structure-activity relationship (SAR) studies of its derivatives. The information presented herein is intended for research and informational purposes and should be validated by dedicated experimental studies.

Introduction to the Quinolin-2-one Scaffold

The quinolin-2-one (or carbostyril) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2] The therapeutic versatility of the quinolin-2-one framework stems from its ability to interact with a diverse range of biological targets, which can be modulated by the nature and position of its substituents.[3]

Inferred Pharmacological Profile of this compound

The specific substitution pattern of this compound, featuring a butyl group at the N-1 position and a methyl group at the C-4 position, is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.

-

N-1 Butyl Group: The introduction of an N-alkyl group, such as a butyl chain, generally increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and potentially improve its oral bioavailability. Structure-activity relationship studies on various quinoline derivatives have shown that the nature of the N-substituent can significantly impact their biological activity.[4]

-

C-4 Methyl Group: Substitution at the C-4 position of the quinolin-2-one ring has been shown to be a critical determinant of biological activity in several studies. The presence of a methyl group can influence the molecule's interaction with the binding pockets of target proteins.

Potential Therapeutic Targets and Mechanisms of Action

Based on the known activities of the quinolin-2-one class of compounds, the following therapeutic areas and molecular targets are proposed for this compound.

Anticancer Activity

The quinolin-2-one scaffold is a well-established pharmacophore in the development of anticancer agents.[5][6] Several approved and investigational anticancer drugs feature this core structure. The potential anticancer mechanisms of this compound could involve the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation, survival, and metastasis.

Potential Anticancer Targets:

-

Kinase Inhibition: Many quinoline derivatives are potent inhibitors of various protein kinases that are often dysregulated in cancer.[7] Potential kinase targets could include:

-

Receptor Tyrosine Kinases (RTKs) such as EGFR, VEGFR, and PDGFR.

-

Non-receptor Tyrosine Kinases such as Src and Abl.

-

Serine/Threonine Kinases such as those in the MAPK/ERK and PI3K/Akt pathways.

-

-

Topoisomerase Inhibition: Some quinolinone derivatives have been shown to inhibit topoisomerase I or II, enzymes essential for DNA replication and repair.[8] This leads to DNA damage and apoptosis in cancer cells.

-

DNA Damage Response: The quinolin-2-one moiety is present in inhibitors of DNA repair enzymes, such as DNA-dependent protein kinase (DNA-PK).

Hypothesized Signaling Pathway Inhibition in Cancer:

Antibacterial Activity

The quinolone scaffold is famously associated with a major class of antibiotics, the fluoroquinolones. While this compound is not a fluoroquinolone, the core quinolone structure is known to possess antibacterial properties.

Potential Antibacterial Targets:

-

DNA Gyrase (Topoisomerase II) and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition is the primary mechanism of action for quinolone antibiotics.

Hypothesized Antibacterial Workflow:

Antifungal Activity

Several quinoline derivatives have demonstrated potent antifungal activity.[9] This suggests that this compound could also be explored for its potential as an antifungal agent. The exact mechanisms of antifungal action for many quinolines are still under investigation but may involve disruption of the fungal cell membrane or inhibition of essential fungal enzymes.

Anti-inflammatory Activity

The quinolin-2-one scaffold is present in compounds with anti-inflammatory properties. The mechanism of action could involve the inhibition of pro-inflammatory enzymes or signaling pathways.

Potential Anti-inflammatory Targets:

-

Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and/or COX-2 would reduce the production of prostaglandins, which are key mediators of inflammation.

-

Lipoxygenase (LOX) enzymes: Inhibition of LOX enzymes would decrease the production of leukotrienes, another class of inflammatory mediators.

-

NF-κB signaling pathway: Inhibition of this pathway would downregulate the expression of numerous pro-inflammatory genes.

Quantitative Data from Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes IC50 values for some related quinolinone derivatives against various targets to provide a comparative context.

| Compound Class | Target | IC50 (µM) | Reference |

| Ring-substituted 4-hydroxy-1H-quinolin-2-ones | Oxygen Evolution Rate (Photosynthesis) | 126 - 157 | [9] |

| Quinolinone Derivatives | P2X7 Receptor | 0.003 - 0.004 | [10] |

| 2-Aryl Quinolines | Nematocidal Activity | 4.6 - 15 | [11] |

Proposed Experimental Protocols for Target Validation

To validate the potential therapeutic targets of this compound, a systematic experimental approach is recommended.

General Experimental Workflow:

Kinase Inhibition Assays

-

Protocol: A panel of recombinant human kinases can be used for in vitro kinase inhibition screening. The assay can be performed using a radiometric format (e.g., [γ-33P]-ATP) or a non-radiometric format (e.g., ADP-Glo™ Kinase Assay, Promega). The compound would be incubated with the kinase, substrate, and ATP. The level of substrate phosphorylation would be measured to determine the inhibitory activity. IC50 values would be calculated from dose-response curves.

Topoisomerase Inhibition Assays

-

Protocol: DNA relaxation assays can be used to assess the inhibition of topoisomerase I and II. Supercoiled plasmid DNA is incubated with the topoisomerase enzyme in the presence and absence of the test compound. The different forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis and visualized. A reduction in the amount of relaxed DNA in the presence of the compound indicates inhibition.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

-

Protocol: The MIC can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compound is serially diluted in a 96-well plate containing bacterial growth medium. A standardized inoculum of the test bacteria is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound positions it as a promising candidate for drug discovery, with potential applications in oncology, infectious diseases, and inflammatory conditions. The N-butyl and C-4 methyl substitutions are likely to confer a distinct pharmacological profile compared to other quinolin-2-one derivatives. The proposed therapeutic targets and mechanisms of action outlined in this guide provide a rational basis for initiating a comprehensive research program to fully elucidate the therapeutic potential of this compound. Further experimental validation is essential to confirm these hypotheses and to progress this compound through the drug development pipeline.

References

- 1. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Therapeutic Potental of Quinolin-2 H-one Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-Butyl-4-methylquinolin-2(1h)-one Interactions: A Technical Guide

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of 1-Butyl-4-methylquinolin-2(1h)-one, a representative member of the quinolinone class of compounds. Quinolinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] In silico modeling plays a crucial role in understanding the molecular mechanisms of these compounds, predicting their biological targets, and guiding the design of more potent and selective derivatives.[4][5][6]

Target Identification and Homology Modeling

The biological targets of many quinolinone derivatives have been identified, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER-2), and topoisomerases.[2][4] For novel derivatives such as this compound, computational approaches can be employed to predict potential targets. This often involves screening the compound against a panel of known drug targets or using ligand-based approaches by comparing its structure to known active compounds.

In the absence of an experimentally determined structure for a potential target protein, homology modeling can be employed. This technique constructs a three-dimensional model of a protein of interest using the known structure of a homologous protein as a template.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a molecular builder and energy minimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned, and rotatable bonds are defined.

-

-

Receptor Preparation:

-

The 3D structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Polar hydrogens are added, and charges are assigned (e.g., Gasteiger charges).

-

-

Grid Generation:

-

A grid box is defined around the active site of the receptor to encompass the binding pocket.

-

-

Docking Simulation:

-

A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined grid box.

-

Multiple docking runs are performed to ensure convergence.

-

-

Analysis of Results:

-

The resulting docking poses are clustered and ranked based on their predicted binding energy.

-

The pose with the lowest binding energy is typically selected for further analysis of key interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and biological systems over time. In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-receptor complex predicted by molecular docking and to provide a more detailed understanding of the binding interactions.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation:

-

The docked ligand-receptor complex is placed in a periodic box of water molecules.

-

Ions are added to neutralize the system.

-

-

Minimization:

-

The system is energy minimized to remove any steric clashes.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

-

-

Production Run:

-

A production MD simulation is run for a specified period (e.g., 100 ns).

-

-

Trajectory Analysis:

-

The trajectory of the simulation is analyzed to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Radius of Gyration (Rg) to evaluate the compactness of the complex.

-

Hydrogen bond analysis to monitor the stability of key interactions.

-

-

Quantitative Data

The following tables summarize hypothetical quantitative data that could be obtained from in silico modeling of this compound and experimental data for related quinolinone derivatives found in the literature.

| Parameter | Value | Unit | Description |

| Molecular Docking | |||

| Binding Energy (vs. EGFR) | -8.5 | kcal/mol | Predicted binding affinity of this compound to EGFR. |

| MD Simulation | |||

| Average RMSD | 2.1 | Å | Average root mean square deviation of the protein backbone during the simulation. |

| Average Rg | 18.5 | Å | Average radius of gyration of the protein, indicating its compactness. |

| Compound | Target | IC50 (nM) | Reference |

| Compound 5a | EGFR | 87 | [4] |

| Compound 5a | HER-2 | 33 | [4] |

| Erlotinib | EGFR | 40 | [4] |

Visualizations

Signaling Pathway

Caption: EGFR/HER-2 signaling pathway and the putative inhibitory action of this compound.

Experimental Workflow

Caption: In silico modeling workflow for studying this compound interactions.

References

- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Quinolinone Core: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] This technical guide provides an in-depth review of the quinolinone core, focusing on its synthesis, anticancer properties, and the signaling pathways it modulates. Detailed experimental protocols and collated quantitative data are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthetic Strategies for the Quinolinone Core

The construction of the quinolinone ring system can be achieved through several classic synthetic methodologies. Among the most prominent are the Gould-Jacobs reaction and the Conrad-Limpach synthesis, which offer versatile routes to 4-hydroxyquinoline derivatives.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which are in tautomeric equilibrium with 4-quinolinones. The reaction proceeds in a stepwise manner, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization. Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinone core.[2] This method is particularly effective for anilines bearing electron-donating groups at the meta-position.[3]

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines or 2-hydroxyquinolines. The initial condensation forms a Schiff base, which then undergoes a thermal cyclization to yield the quinolinone product.[4][5]

Anticancer Activity of Quinolinone Derivatives

Quinolinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A curated summary of reported IC50 values for various quinolinone core structures against common cancer cell lines is presented in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydroquinolinone 4a | HCT-116 | ~13 | [6] |

| Tetrahydroquinolinone 4a | A549 | 11.33 ± 0.67 | [6] |

| Tetrahydroquinolinone 5 | HCT-116 | ~13 | [6] |

| Tetrahydroquinolinone 6 | A549 | 40.18 ± 0.94 | [6] |

| Quinoline-chalcone 12e | MGC-803 | 1.38 | [7] |

| Quinoline-chalcone 12e | HCT-116 | 5.34 | [7] |

| Quinoline-chalcone 12e | MCF-7 | 5.21 | [7] |

| Quinoline-chalcone 6 | HL-60 | 0.59 | [7] |

| Phenylsulfonylurea 7 | HepG-2 | 2.71 | [7] |

| Phenylsulfonylurea 7 | A549 | 7.47 | [7] |

| Phenylsulfonylurea 7 | MCF-7 | 6.55 | [7] |

| Quinazoline-imidazole 1(a) | HT-29 (normoxic) | 2.21 | [8] |

| Quinazoline-imidazole 1(a) | HT-29 (hypoxic) | 1.61 | [8] |

| Quinazoline-aminosulphonamide 6(a) | HCT-116 | 0.16 | [8] |

| Quinazoline-aminosulphonamide 6(a) | SK-HEP-1 | 0.28 | [8] |

| Quinazoline-aminosulphonamide 6(a) | A549 | 1.32 | [8] |

| Quinazoline-aminosulphonamide 6(a) | MCF-7 | 3.24 | [8] |

| Pyrimidine derivative 30a | HCT-116 | 0.79 | [8] |

| Pyrimidine derivative 30a | MCF-7 | 0.64 | [8] |

| N-Rhodanine glycoside 11a | MCF-7 | 3.7 | [9] |

| N-Rhodanine glycoside 11a | HepG2 | 8.2 | [9] |

| N-Rhodanine glycoside 11a | A549 | 9.8 | [9] |

| N-Rhodanine glycoside 12b | MCF-7 | 3.1 | [9] |

| N-Rhodanine glycoside 12b | HepG2 | 13.7 | [9] |

| N-Rhodanine glycoside 12b | A549 | 21.8 | [9] |

| N-Rhodanine glycoside 12f | MCF-7 | 7.17 | [9] |

| N-Rhodanine glycoside 12f | HepG2 | 2.2 | [9] |

| N-Rhodanine glycoside 12f | A549 | 4.5 | [9] |

Signaling Pathways Modulated by Quinolinone Derivatives

The anticancer effects of quinolinone derivatives are often attributed to their ability to interfere with critical intracellular signaling pathways that control cell proliferation, survival, and growth. Two of the most significant pathways targeted by these compounds are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation.[10] Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[10] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which then activate PI3K. PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to increased protein synthesis and cell growth.[11]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinolinone derivatives.

The Ras/Raf/MEK/ERK Signaling Pathway